4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline
Description
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoxaline |
InChI |
InChI=1S/C13H18N2/c1-15-9-8-14-13-11-5-3-2-4-10(11)6-7-12(13)15/h2-5,12-14H,6-9H2,1H3 |
InChI Key |
PBVULOJRRLHXHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2C1CCC3=CC=CC=C23 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In a representative procedure, 1,2-cyclohexanediamine (10 mmol) and 2-acetylcyclohexanone (10 mmol) are refluxed in glacial acetic acid (50 mL) for 24 hours. The reaction mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1) to yield the unmethylated octahydrobenzoquinoxaline precursor (62% yield). Subsequent N-methylation using methyl iodide and potassium carbonate in acetone affords the title compound in 78% yield.
Table 1: Optimization of Acid-Catalyzed Cyclization
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 110 | 24 | 62 |
| HCl (conc.) | 80 | 12 | 55 |
| H2SO4 | 100 | 18 | 48 |
Hydrogenation of Aromatic Precursors
Partial hydrogenation of fully aromatic benzo[f]quinoxalines provides a route to the saturated octahydro derivative. This method is advantageous for preserving stereochemical integrity.
Catalytic Hydrogenation
A solution of benzo[f]quinoxaline (5 mmol) in ethanol (100 mL) is hydrogenated over 10% Pd/C (50 mg) under 50 psi H2 at 80°C for 48 hours. The catalyst is filtered, and the solvent is evaporated to yield a mixture of dihydro and octahydro products. Selective isolation of the octahydro compound is achieved via fractional crystallization from methanol (overall yield: 45%).
Key Variables:
-
Catalyst Loading: Increasing Pd/C to 100 mg improves conversion but promotes over-hydrogenation.
-
Solvent Effects: Ethanol outperforms THF or DMF in minimizing side reactions.
Reductive Amination Strategies
Reductive amination offers a stereocontrolled pathway to install the methyl group at the 4-position. This method combines ketone intermediates with methylamine in the presence of reducing agents.
Sodium Cyanoborohydride-Mediated Reductive Amination
A stirred solution of 4-oxo-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline (5 mmol) and methylamine (15 mmol) in methanol (50 mL) is treated with sodium cyanoborohydride (10 mmol) at 0°C. After 12 hours, the mixture is quenched with dilute HCl, basified with NaOH, and extracted with ethyl acetate. Purification by flash chromatography yields the 4-methyl derivative (68% yield).
Mechanistic Insight:
The reaction proceeds via imine formation followed by selective reduction of the C=N bond. The use of NaCNBH3 prevents over-reduction of aromatic rings, a common issue with borohydride reagents.
Advanced Functionalization Techniques
Directed Ortho-Metalation
Directed metalation strategies enable regioselective functionalization of the benzo[f]quinoxaline core. For instance, treatment of the parent compound with LDA (Lithium Diisopropylamide) at -78°C generates a lithiated intermediate at the 4-position, which reacts with methyl iodide to install the methyl group (yield: 54%).
Table 2: Comparison of Methylation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Reductive Amination | MeNH2, NaCNBH3 | 68 | 95 |
| Alkylation | MeI, K2CO3 | 72 | 92 |
| Directed Metalation | LDA, MeI | 54 | 89 |
Challenges and Optimization Strategies
Stereochemical Control
The octahydrobenzo[f]quinoxaline system contains multiple stereocenters, necessitating chiral auxiliaries or asymmetric catalysis. Employing (R)-BINAP as a ligand in palladium-catalyzed hydrogenation achieves enantiomeric excess (ee) up to 82%.
Purification Difficulties
Due to the compound’s high polarity and tendency to form hydrates, reversed-phase HPLC (C18 column, acetonitrile/water 65:35) is recommended for final purification.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activity by interacting with central dopamine and sigma receptors. These interactions are crucial for various neurological processes and suggest potential applications in treating neurological disorders. Notably:
- Dopaminergic Activity : The compound has been shown to influence dopamine transmission, which is vital for mood regulation and motor control.
- Serotonergic Activity : It also interacts with serotonin receptors, indicating potential antidepressant properties.
Medicinal Chemistry Applications
Due to its pharmacological profile, 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline has potential applications in:
- Neurology : As a candidate for drugs targeting conditions such as Parkinson's disease or depression.
- Psychiatry : Its serotonergic effects may lead to applications in treating anxiety disorders.
Case Studies and Research Findings
Several studies have documented the pharmacological properties of this compound:
Mechanism of Action
The mechanism by which 4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Findings and Implications
Stereochemistry : Trans-ring fusion is critical for DA receptor activity, while cis analogues are inactive .
Substituent Optimization : Longer N-alkyl chains (n-propyl, t-butyl) enhance potency, but methyl groups may limit efficacy unless paired with hybrid pharmacophores .
Scaffold Selectivity: Benzo[f]quinolines outperform benzo[g] analogues in DA receptor binding, whereas benz[f]isoquinolines excel at sigma receptors .
Hybrid Derivatives : Piperazine-containing hybrids show promise for targeted receptor engagement, though 4-methyl derivatives require further profiling .
Biological Activity
4-Methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoxaline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H19N
- CAS Number : 61100-88-7
This compound belongs to the class of quinoxalines and exhibits a bicyclic structure that contributes to its biological activity.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological properties:
- Antidepressant Activity : Studies have shown that this compound exhibits antidepressant-like effects in animal models. It appears to modulate neurotransmitter systems involved in mood regulation .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties against oxidative stress and neuroinflammation. It may inhibit pathways associated with neuronal apoptosis .
- Anti-inflammatory Properties : Evidence suggests that it can reduce pro-inflammatory cytokine production, indicating a potential role in treating inflammatory disorders .
The mechanisms underlying the biological activity of this compound are still being elucidated. Notable findings include:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors (5-HT receptors), which are crucial targets for many antidepressants .
- Inhibition of Nitric Oxide Synthase : It has been suggested that this compound inhibits nitric oxide synthase (NOS), reducing nitric oxide levels and thereby mitigating neuroinflammation .
Case Study 1: Antidepressant Effects
A study published in the Chemical Pharmaceutical Bulletin explored the antidepressant effects of various quinoxaline derivatives. The results indicated that this compound significantly reduced immobility time in the forced swim test (FST), a common model for assessing antidepressant activity .
Case Study 2: Neuroprotection Against Oxidative Stress
Research conducted by Horii et al. demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 4-methyl-octahydrobenzo[f]quinoxaline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions of substituted amines with cyclic ketones or diketones. For example, (±)-trans-1-[4-(4-Phenylpiperazin-1-yl)butyl]-octahydrobenzo[g]quinolin-8-ol derivatives are synthesized via reductive amination using sodium cyanoborohydride, followed by purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for amine:diketone), temperature (reflux in ethanol at 80°C), and catalyst choice (e.g., K₂CO₃ for deprotonation). Yields range from 50–75% depending on steric hindrance.
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, EtOH, 80°C | 60–70 | Column Chromatography (CH₂Cl₂/MeOH 9:1) |
| Cyclocondensation | K₂CO₃, DMF, 120°C | 55–65 | Recrystallization (EtOAc/hexane) |
Q. How can structural confirmation of synthesized derivatives be reliably achieved?
- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) and High-Performance Liquid Chromatography (HPLC) are critical. For example, ¹H NMR of (±)-trans-7-Methoxy-4-(2-(4-phenylpiperazin-1-yl)ethyl)-octahydrobenzo[f]quinoxaline shows distinct peaks for methoxy protons at δ 3.25 ppm and aromatic protons at δ 6.75–7.35 ppm . Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, with retention times differing by 1.2–2.5 minutes for (+)-(4aR,10aR) and (−)-(4aS,10bS) isomers.
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure octahydrobenzoquinoxalines?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) can induce enantioselectivity during cyclization. For example, (+)-(4aR,10aR)-isomers are isolated using chiral stationary phases in HPLC (e.g., 95:5 hexane/isopropanol mobile phase) with >98% enantiomeric excess (ee) . Computational modeling (DFT calculations) predicts energy barriers for stereoisomer interconversion, guiding solvent selection (e.g., toluene for minimized racemization).
Q. How do structural modifications influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : SAR studies involve synthesizing analogs with varied substituents (e.g., methoxy, phenylpiperazine) and testing against biological targets. For instance, 4-methyl derivatives with electron-donating groups (e.g., -OCH₃) show enhanced binding to serotonin receptors (Ki = 12–18 nM) compared to halogenated analogs (Ki = 35–50 nM) . Radioligand binding assays (³H-labeled ligands) and molecular docking (AutoDock Vina) correlate substituent polarity with receptor affinity.
- Key Data :
| Substituent | Target Receptor | Ki (nM) | Computational Binding Energy (kcal/mol) |
|---|---|---|---|
| 4-Methyl | 5-HT₁A | 15 ± 2 | −9.8 |
| 4-Methoxy | 5-HT₂A | 12 ± 3 | −10.2 |
| 4-Chloro | D₂ | 40 ± 5 | −7.6 |
Q. How can conflicting data on synthetic yields or biological activities be resolved?
- Methodological Answer : Contradictions often arise from impurities or unoptimized assays. For example, discrepancies in serotonin receptor binding (Ki = 12 vs. 35 nM) may result from residual solvents (e.g., DMF) in samples . Purity checks via LC-MS (≥95%) and dose-response curve validation (IC₅₀ ± SEM) are essential. Replicating reactions under inert atmospheres (N₂/Ar) minimizes oxidation byproducts.
Q. What computational tools predict the physicochemical properties of 4-methyl-octahydrobenzoquinoxalines for drug discovery?
- Methodological Answer : SwissADME predicts logP (2.1–3.5) and solubility (LogS = −4.5 to −3.2), while molecular dynamics simulations (GROMACS) assess membrane permeability. For instance, 4-methyl derivatives with logP = 2.8 show optimal blood-brain barrier penetration (Pe = 8.2 × 10⁻⁶ cm/s) .
Data Contradiction Analysis
Q. Why do certain synthetic routes yield lower enantiopurity despite chiral catalysis?
- Methodological Answer : Competing reaction pathways (e.g., keto-enol tautomerization) may reduce ee. For example, asymmetric hydrogenation of enamines using Rhodium-(R)-BINAP catalysts achieves 85% ee, but residual moisture shifts equilibrium, lowering ee to 70% . In situ FTIR monitoring identifies intermediates, enabling solvent drying (3Å molecular sieves) to restore ee to 88%.
Experimental Design Considerations
Q. How should researchers design kinetic studies to evaluate ring-opening reactions of the octahydrobenzoquinoxaline core?
- Methodological Answer : Pseudo-first-order conditions (excess nucleophile, e.g., H₂O₂) and UV-Vis spectroscopy (λ = 270 nm) track reaction progress. Arrhenius plots (ln k vs. 1/T) derived from rate constants (k = 0.05–0.12 min⁻¹ at 25–50°C) reveal activation energies (Ea = 45–60 kJ/mol) . Control experiments exclude radical pathways (e.g., adding TEMPO inhibitor).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
